Home > Products > Screening Compounds P13914 > 8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione
8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione -

8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione

Catalog Number: EVT-14206592
CAS Number:
Molecular Formula: C25H30N8O2
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione is a compound recognized for its role as a dipeptidyl peptidase-4 inhibitor, primarily used in the management of type 2 diabetes. This compound is structurally derived from the xanthine scaffold and has been identified as a potent and selective inhibitor, showing significant efficacy in lowering blood glucose levels in various animal models .

Source and Classification

The compound is classified under purine derivatives and specifically belongs to the category of xanthine-based compounds. It is often referred to by its developmental code name, Linagliptin, which is currently undergoing clinical evaluations for its therapeutic potential . The synthesis of this compound involves multiple steps that yield an enantiomerically pure product suitable for pharmaceutical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione typically involves a multi-step process. Key methods include:

  1. Starting Materials: The synthesis begins with 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine.
  2. Reagents: The reaction utilizes (R)-piperidine-3-amine (or its dihydrochloride) as a nucleophile, reacting it with the brominated precursor in the presence of potassium carbonate as a base, typically in solvents such as dimethylformamide or methyl isobutyl ketone .
  3. Intermediate Formation: Various intermediates are formed throughout the process, including chlorinated and iodinated derivatives that can be further reacted to yield the final product .

This synthetic route allows for large-scale production suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of 8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione is C25H30N8O2. Its structure includes:

  • A purine core with specific substitutions at positions 1, 3, 7, and 8.
  • An aminopiperidine moiety at position 8.
  • A butynyl group at position 7.

The compound's structural data can be summarized as follows:

PropertyValue
Molecular Weight462.56 g/mol
DensityNot specified
SolubilitySoluble in organic solvents
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving this compound include:

  1. Formation of Dipeptidyl Peptidase Inhibitors: The compound acts by inhibiting dipeptidyl peptidase-4, an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .
  2. Synthesis Reactions: The synthetic pathway includes nucleophilic substitutions and coupling reactions that lead to the formation of the final product from simpler precursors .
Mechanism of Action

Process and Data

The mechanism of action for 8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione involves:

  1. Inhibition of Dipeptidyl Peptidase 4: By binding to the active site of dipeptidyl peptidase 4, the compound prevents the breakdown of incretin hormones such as glucagon-like peptide 1 (GLP-1).
  2. Resulting Effects: This inhibition results in enhanced insulin secretion in response to meals and decreased glucagon release from the pancreas, leading to improved glycemic control in diabetic patients .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of this compound include:

  1. Appearance: Typically appears as a solid or crystalline substance.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.
  3. Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture.

Relevant Data or Analyses

Chemical analyses indicate that this compound exhibits favorable pharmacokinetic properties, making it suitable for oral administration .

Applications

Scientific Uses

8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione is primarily used in:

  1. Pharmaceutical Development: As a lead compound for developing new treatments for type 2 diabetes.
  2. Research Studies: Investigated for its potential effects on glucose metabolism and insulin sensitivity in various preclinical studies.

This compound represents a significant advancement in diabetes treatment options due to its unique mechanism of action and efficacy profile compared to existing therapies .

Properties

Product Name

8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione

IUPAC Name

8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione

Molecular Formula

C25H30N8O2

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C25H30N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,21-22H,8-9,12-15,26H2,1-3H3

InChI Key

BTGFGXRESYKOCS-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C2C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.